molecular formula C9H8F2N4 B13471433 4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline

4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B13471433
M. Wt: 210.18 g/mol
InChI Key: HGEAVUWDVLFMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that features a triazole ring substituted with a difluoromethyl group and an aniline moiety

Preparation Methods

One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a pre-formed triazole ring . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The triazole ring also plays a crucial role in stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline can be compared with other similar compounds, such as:

    4-(Difluoromethyl)aniline: Lacks the triazole ring but has similar difluoromethyl and aniline groups.

    4-(Difluoromethyl)-1,2,4-triazole: Contains the triazole ring and difluoromethyl group but lacks the aniline moiety.

    4-(Trifluoromethyl)-1,2,4-triazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The uniqueness of this compound lies in its combination of the difluoromethyl group, triazole ring, and aniline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8F2N4

Molecular Weight

210.18 g/mol

IUPAC Name

4-[4-(difluoromethyl)-1,2,4-triazol-3-yl]aniline

InChI

InChI=1S/C9H8F2N4/c10-9(11)15-5-13-14-8(15)6-1-3-7(12)4-2-6/h1-5,9H,12H2

InChI Key

HGEAVUWDVLFMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN2C(F)F)N

Origin of Product

United States

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